1-Decanoylglycerol chemical and physical properties
1-Decanoylglycerol chemical and physical properties
An In-Depth Technical Guide to 1-Decanoylglycerol: Chemical, Physical, and Biological Properties for the Research Professional
Introduction: Understanding 1-Decanoylglycerol
1-Decanoylglycerol, also widely known by its synonym monocaprin, is a monoacylglycerol—a class of lipids composed of a glycerol molecule esterified to a single fatty acid.[1] In this case, the fatty acid is decanoic acid (also known as capric acid), a ten-carbon saturated fatty acid. This structure imparts an amphiphilic nature to the molecule, with a polar glycerol head and a nonpolar fatty acid tail, underpinning its utility as an emulsifying agent in the food and cosmetic industries.[2]
Beyond its role as a surfactant, 1-decanoylglycerol has garnered significant attention from the scientific community for its potent biological activities.[][4][5] It exhibits broad-spectrum antimicrobial properties against various pathogens, including enveloped viruses, bacteria, and fungi.[4][5][6] This activity, combined with its favorable safety profile, makes it a compound of interest for applications ranging from food preservation to novel therapeutic and drug delivery systems.[2][7] This guide provides a comprehensive overview of the core chemical and physical properties of 1-decanoylglycerol, details its analytical characterization, and explores its synthesis and biological significance, offering a foundational resource for researchers and drug development professionals.
Chemical and Physical Properties
The functional characteristics of 1-decanoylglycerol are dictated by its fundamental chemical and physical properties. It is a monoglyceride where the decanoyl group is attached to one of the glycerol's hydroxyl groups.[8] While the esterification can occur at position 1 (α-monocaprin) or 2 (β-monocaprin), commercial preparations are often a racemic mixture of 1-decanoyl-rac-glycerol.
Core Chemical Identifiers
A precise understanding of a molecule begins with its fundamental identifiers, which are crucial for database searches, procurement, and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 2,3-dihydroxypropyl decanoate | [8] |
| Synonyms | Monocaprin, 1-Monocaprin, Glyceryl monocaprate, Glycerol 1-monodecanoate, Decanoic acid 1-monoglyceride | [1][2][4][9][10] |
| CAS Number | 2277-23-8 (for 1-Decanoyl-rac-glycerol) | [2][10][11] |
| Molecular Formula | C₁₃H₂₆O₄ | [2][8][9][10] |
| Molecular Weight | 246.34 g/mol | [7][8][9][10] |
| InChI | InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | [2][8][9][10] |
| InChIKey | LKUNXBRZDFMZOK-UHFFFAOYSA-N | [2][8][9][10] |
| SMILES | CCCCCCCCCC(=O)OCC(CO)O | [8] |
Key Physical Characteristics
The physical state and solubility of 1-decanoylglycerol are critical determinants of its application, from formulation development to its behavior in biological systems.
| Property | Value | Source |
| Appearance | White to light yellow powder, crystal, or colorless to pale yellow liquid. | [2] |
| Melting Point | 51.4 °C | [7] |
| Boiling Point | 309.35°C (rough estimate) | [7] |
| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents. Less soluble in water. | [2][12] |
| pKa | 13.16 ± 0.20 (Predicted) | [7] |
| Storage Temperature | -20°C for long-term storage. | [7][9][10] |
Due to its hydrophobic ten-carbon chain, 1-decanoylglycerol has limited solubility in water.[2] However, the presence of two free hydroxyl groups on the glycerol backbone allows it to participate in hydrogen bonding, enabling its function as an emulsifier to stabilize oil-in-water mixtures.[2]
Spectroscopic Data and Analytical Characterization
Structural confirmation and purity assessment of 1-decanoylglycerol rely on standard spectroscopic techniques. Understanding the expected spectral signatures is essential for quality control and experimental validation.
Mass Spectrometry (MS)
In mass spectrometry, 1-decanoylglycerol will exhibit a molecular ion peak corresponding to its molecular weight. Electron impact (EI) or electrospray ionization (ESI) can be used.
-
Molecular Ion (M⁺): m/z = 246.34
-
Key Fragments: Fragmentation patterns will typically involve cleavage of the ester bond and losses related to the glycerol backbone. Common fragments may include ions corresponding to the decanoyl acylium ion [C₁₀H₁₉O]⁺ at m/z = 155 and fragments resulting from the loss of water or parts of the glycerol moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The following are predicted shifts for a solution in a solvent like CDCl₃.
¹H NMR Spectroscopy (Predicted):
-
δ ~0.88 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the decanoyl chain.
-
δ ~1.26 ppm (broad multiplet, 12H): Methylene groups (-CH₂-) of the decanoyl chain (C4-C9).
-
δ ~1.63 ppm (quintet, 2H): Methylene group β to the carbonyl (-CH₂-CH₂-C=O).
-
δ ~2.35 ppm (triplet, 2H): Methylene group α to the carbonyl (-CH₂-C=O).
-
δ ~3.60-4.20 ppm (multiplet, 5H): Protons on the glycerol backbone (-CH₂-O-C=O, -CH(OH)-, -CH₂(OH)). This region will show complex splitting due to diastereotopic protons and coupling between adjacent protons. The two hydroxyl protons (-OH) will appear as broad singlets, which can be exchanged with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
δ ~174 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~70 ppm: Glycerol carbon bearing the secondary hydroxyl group (-CH(OH)-).
-
δ ~65 ppm: Glycerol carbon attached to the ester oxygen (-CH₂-O-C=O).
-
δ ~63 ppm: Glycerol carbon bearing the primary hydroxyl group (-CH₂(OH)).
-
δ ~34 ppm: Methylene carbon α to the carbonyl (-CH₂-C=O).
-
δ ~22-32 ppm: Remaining methylene carbons of the decanoyl chain.
-
δ ~14 ppm: Terminal methyl carbon (-CH₃) of the decanoyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
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~3350 cm⁻¹ (broad): O-H stretching from the two hydroxyl groups.
-
~2850-2950 cm⁻¹ (strong): C-H stretching from the aliphatic methylene and methyl groups.
-
~1735 cm⁻¹ (strong): C=O stretching from the ester carbonyl group.
-
~1100-1200 cm⁻¹ (strong): C-O stretching from the ester and alcohol groups.
Synthesis and Purification Workflow
1-Decanoylglycerol is typically synthesized via the direct esterification of glycerol with decanoic acid, often using an acid catalyst, or through the glycerolysis of tricaprin (the triglyceride of decanoic acid). The following outlines a generalized laboratory protocol for direct esterification.
Experimental Protocol: Direct Esterification of Glycerol
Objective: To synthesize 1-decanoylglycerol by reacting glycerol with decanoic acid.
Materials:
-
Glycerol (anhydrous)[13]
-
Decanoic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, to facilitate water removal)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1.2 equivalents), decanoic acid (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid. Add toluene to the flask.
-
Reaction Execution: Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the esterification, which is collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using Thin Layer Chromatography (TLC) to observe the consumption of decanoic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.
-
Neutralization: Wash the organic phase sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the desired 1-monoglyceride from unreacted starting materials, diglycerides, and triglycerides.
-
Characterization: Confirm the identity and purity of the collected fractions using the spectroscopic methods described in Section 2.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of 1-decanoylglycerol.
Biological Activity and Applications
1-Decanoylglycerol is not merely an excipient; it is a biologically active molecule with significant potential. Its primary mechanism of antimicrobial action is believed to involve the disruption of the lipid bilayers of cell membranes and viral envelopes, leading to leakage and lysis.
Key Biological Activities:
-
Antiviral: Demonstrates potent virucidal activity against enveloped viruses such as Herpes Simplex Virus and Human Immunodeficiency Virus (HIV).[5]
-
Antibacterial: It is highly effective against various food-borne pathogens. It is particularly active against Campylobacter jejuni, but also inhibits the growth of Staphylococcus aureus, Salmonella spp., and Escherichia coli.[6][16]
-
Antifungal: Shows activity against the yeast Candida albicans.[4][5]
-
Apoptotic Agent: Some studies suggest it may act as a potential apoptotic agent in T-cells.[][7]
These activities lead to its use and investigation in several fields.
Logical Map of Properties to Applications
Caption: Relationship between core properties and industrial applications.
Safety, Handling, and Storage
According to available Safety Data Sheets (SDS), 1-decanoylglycerol is not classified as a hazardous substance.[11] Standard laboratory precautions, such as wearing eye shields and gloves, are recommended.[10] It is considered a combustible solid but does not present an explosion hazard.[10][11]
-
Handling: No special measures are required for general handling. In case of contact, standard first aid is sufficient: supply fresh air for inhalation, rinse eyes with water, and consult a doctor if symptoms persist after swallowing.[11]
-
Storage: For long-term stability and to maintain its purity, 1-decanoylglycerol should be stored at -20°C.[7][9][10] For shipping, it is typically sent at ambient temperature.[10]
Conclusion
1-Decanoylglycerol is a multifaceted molecule whose value extends far beyond its traditional role as an emulsifier. Its well-defined chemical and physical properties, combined with its significant antimicrobial activity and favorable safety profile, make it a compound of high interest for researchers, scientists, and drug development professionals. A thorough understanding of its spectroscopic signature is crucial for its synthesis and quality control, while knowledge of its biological functions opens new avenues for its application in food science, cosmetics, and advanced pharmaceutical formulations. This guide serves as a technical foundation for harnessing the full potential of this versatile monoacylglycerol.
References
-
Creative Biolabs. 1-Decanoylglycerol (CAT#: GLJF-1125-HX105). [Link]
-
PubChem. 1-Decanoylglycerol | C13H26O4 | CID 92926. [Link]
-
Exposome-Explorer. 1-Decanoyl-rac-glycerol (Compound). [Link]
-
ResearchGate. Antimicrobial activity of monocaprin: A monoglyceride with potential use as a denture disinfectant | Request PDF. [Link]
-
Bertin Bioreagent. 1-Decanoyl-rac-glycerol - Biochemicals - CAT N°: 26888. [Link]
-
National Institutes of Health (NIH). Stable Concentrated Emulsions of the 1-Monoglyceride of Capric Acid (Monocaprin) with Microbicidal Activities against the Food-Borne Bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli - PMC. [Link]
-
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Glycerine. [Link]
Sources
- 1. Exposome-Explorer - 1-Decanoyl-rac-glycerol (Compound) [exposome-explorer.iarc.fr]
- 2. CAS 2277-23-8: 1-Decanoylglycerol | CymitQuimica [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable Concentrated Emulsions of the 1-Monoglyceride of Capric Acid (Monocaprin) with Microbicidal Activities against the Food-Borne Bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MONOCAPRIN | 2277-23-8 [chemicalbook.com]
- 8. 1-Decanoylglycerol | C13H26O4 | CID 92926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Decanoylglycerol - Creative Biolabs [creative-biolabs.com]
- 10. 1-Decanoyl-rac-glycerol = 99 2277-23-8 [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. echelon-inc.com [echelon-inc.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. fishersci.com [fishersci.com]
- 15. 112-13-0 CAS MSDS (Decanoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. 1-Decanoyl-rac-glycerol - Biochemicals - CAT N°: 26888 [bertin-bioreagent.com]
